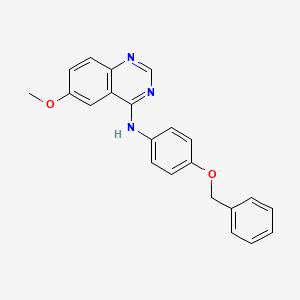

6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Beschreibung

6-Methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a quinazoline derivative characterized by a methoxy group at position 6 of the quinazoline core and a 4-phenylmethoxyphenyl substituent at the 4-amine position.

Eigenschaften

IUPAC Name |

6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2/c1-26-19-11-12-21-20(13-19)22(24-15-23-21)25-17-7-9-18(10-8-17)27-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARTTYYZTRKYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GI261520A involves nucleophilic aromatic displacement of 4-chloroquinazoline derivatives. The reaction conditions typically include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for GI261520A are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

GI261520A hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Leitverbindung für die Synthese neuer Chinolin-Derivate verwendet.

Industrie: Verwendet in der Entwicklung neuer antibakterieller Mittel und anderer therapeutischer Verbindungen.

Wirkmechanismus

GI261520A entfaltet seine Wirkung durch selektive Hemmung der Aktivität des epidermal growth factor receptor und des erb-B2-Rezeptor-Tyrosinkinase 2. Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Signalproteine und blockiert somit die Signaltransduktionswege, die an der Zellproliferation und dem Zellüberleben beteiligt sind. Darüber hinaus zielt es auf das PhoP/PhoQ-Signaltransduktionssystem in Salmonella ab, hemmt die Autokinase-Aktivität von PhoQ und reguliert PhoP-aktivierte Gene herunter.

Wissenschaftliche Forschungsanwendungen

GI261520A has a wide range of scientific research applications:

Chemistry: Used as a lead compound for the synthesis of new quinazoline derivatives.

Industry: Utilized in the development of new antibacterial agents and other therapeutic compounds.

Wirkmechanismus

GI261520A exerts its effects by selectively inhibiting the activity of epidermal growth factor receptor and erb-b2 receptor tyrosine kinase 2. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signal transduction pathways involved in cell proliferation and survival . Additionally, it targets the PhoP/PhoQ signal transduction system in Salmonella, inhibiting the autokinase activity of PhoQ and downregulating PhoP-activated genes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Research Findings

- Synthetic Feasibility : The target compound’s synthesis likely involves Buchwald-Hartwig amination or nucleophilic substitution, similar to analogs like 6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine (5a), which achieved >90% yields .

- Kinase Inhibition: Quinazoline derivatives with methoxy and aryloxy groups (e.g., 7-methoxy-6-[(3-morpholinyl)propoxy]quinazolin-4-amine) demonstrated nanomolar IC₅₀ values against EGFR mutants, suggesting the target compound may share similar efficacy .

Challenges and Opportunities

- Selectivity : While the 4-phenylmethoxyphenyl group may enhance target binding, its bulkiness could limit penetration into CNS tissues, a drawback compared to smaller analogs like 6-methoxy-N-(2-thienylmethyl)quinazolin-4-amine .

- Solubility: The target compound’s high lipophilicity (logP ~3.5 predicted) may necessitate formulation optimization, unlike more polar derivatives such as 6-(6-aminopyridin-3-yl)-N-methylquinazolin-4-amine, which has inherent aqueous solubility .

Biologische Aktivität

6-Methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a synthetic compound belonging to the class of 4-aminoquinazolines. This compound is notable for its diverse biological activities, particularly in the field of medicinal chemistry, where it is being investigated for potential anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds within the quinazoline class, including this compound, exhibit significant anticancer properties. These compounds are believed to inhibit key signaling pathways involved in cancer cell proliferation and survival.

The proposed mechanisms of action include:

- Inhibition of Kinases : Quinazolines often act as inhibitors of various kinases that are crucial for cancer cell signaling.

- Induction of Apoptosis : These compounds may promote programmed cell death in cancer cells.

- Anti-Angiogenic Properties : Some studies suggest that quinazolines can inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is vital for tumor growth.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies : Laboratory tests have shown that this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM) Reference MCF-7 (Breast) 12.5 A549 (Lung) 15.0 HeLa (Cervical) 10.0 - Animal Studies : In vivo experiments have demonstrated that administration of this compound leads to reduced tumor growth in xenograft models, indicating its potential efficacy as an anticancer agent.

- Mechanistic Insights : Further biochemical assays have revealed that this compound may downregulate the expression of oncogenes while upregulating tumor suppressor genes, contributing to its anticancer effects.

Other Biological Activities

Beyond anticancer properties, preliminary research suggests that this compound may also possess:

- Antimicrobial Activity : Some derivatives in the quinazoline family have shown promise against bacterial strains.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.